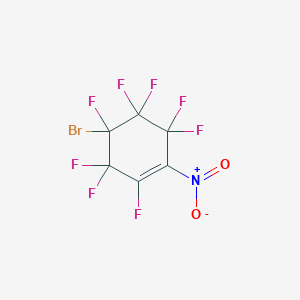
4-Bromo-2,3,3,4,5,5,6,6-octafluoro-1-nitrocyclohex-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2,3,3,4,5,5,6,6-octafluoro-1-nitrocyclohex-1-ene is a highly fluorinated organic compound. It is characterized by the presence of bromine, fluorine, and nitro functional groups attached to a cyclohexene ring. The compound’s unique structure makes it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,3,3,4,5,5,6,6-octafluoro-1-nitrocyclohex-1-ene typically involves multiple steps. One common method includes:
Bromination: Introduction of the bromine atom using bromine (Br₂) in the presence of a catalyst such as iron(III) bromide (FeBr₃).
Fluorination: Introduction of fluorine atoms through reactions with fluorinating agents like cobalt trifluoride (CoF₃).
Nitration: Introduction of the nitro group using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques like distillation and crystallization are often employed.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2,3,3,4,5,5,6,6-octafluoro-1-nitrocyclohex-1-ene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in the presence of suitable catalysts.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized products.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium cyanide (KCN) in the presence of phase transfer catalysts.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Major Products
Substitution: Formation of azido or cyano derivatives.
Reduction: Formation of the corresponding amine.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Aplicaciones Científicas De Investigación
4-Bromo-2,3,3,4,5,5,6,6-octafluoro-1-nitrocyclohex-1-ene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty polymers and materials with unique properties such as high thermal stability and chemical resistance.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2,3,3,4,5,5,6,6-octafluoro-1-nitrocyclohex-1-ene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atoms enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-2,3,5,6-tetrafluorophenol: Another fluorinated compound with similar applications in organic synthesis.
4-Bromo-2,3,5,6-tetrafluoropyridine: Used in the preparation of fluorinated reagents and intermediates.
Uniqueness
4-Bromo-2,3,3,4,5,5,6,6-octafluoro-1-nitrocyclohex-1-ene is unique due to its high degree of fluorination and the presence of both bromine and nitro functional groups. This combination imparts distinct chemical and physical properties, making it valuable in specialized applications where stability and reactivity are crucial.
Propiedades
Número CAS |
79150-80-4 |
|---|---|
Fórmula molecular |
C6BrF8NO2 |
Peso molecular |
349.96 g/mol |
Nombre IUPAC |
5-bromo-1,3,3,4,4,5,6,6-octafluoro-2-nitrocyclohexene |
InChI |
InChI=1S/C6BrF8NO2/c7-5(13)3(9,10)1(8)2(16(17)18)4(11,12)6(5,14)15 |
Clave InChI |
KBOSQAXWISYLKT-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(C(C(C(C1(F)F)(F)F)(F)Br)(F)F)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14427217.png)

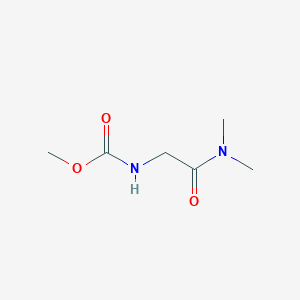

![Ethyl 6-(benzenesulfonyl)-8-methyl-7-azabicyclo[2.2.2]oct-2-ene-7-carboxylate](/img/structure/B14427245.png)
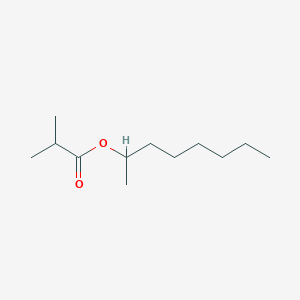
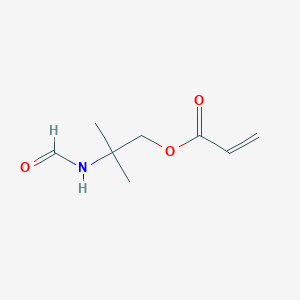
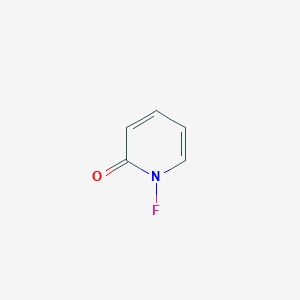
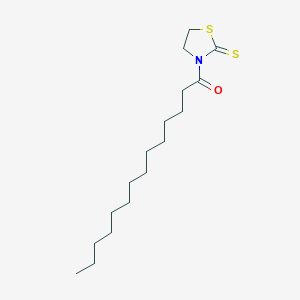
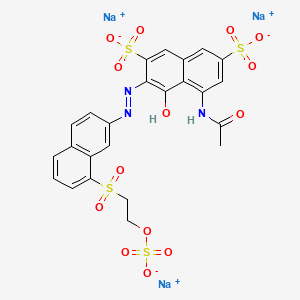
![2,4-Pentanedione, 3-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B14427288.png)
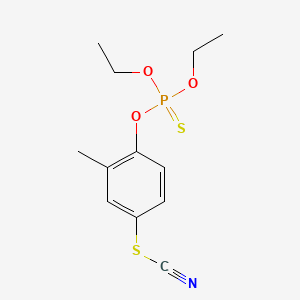
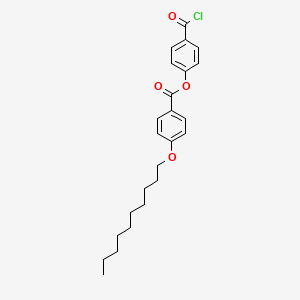
![(4S)-4-[(Naphthalen-2-yl)oxy]-L-proline](/img/structure/B14427312.png)
